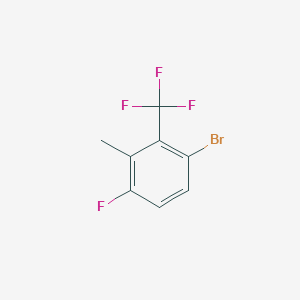

4-Fluoro-3-methyl-2-(trifluoromethyl)bromobenzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“1-Bromo-4-fluoro-3-methyl-2-(trifluoromethyl)benzene” is an organic compound with the molecular formula C7H4BrF3 . It is also known as 4-Bromo-α,α,α-trifluorotoluene .

Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, a process for the synthesis of organic compounds involves reacting a mixture of 1-bromo-3-nitro-5-trifluoromethyl-benzene and 4-methyl-1H-imidazole in the presence of a transition metal catalyst .

Molecular Structure Analysis

The molecular structure of “1-Bromo-4-fluoro-3-methyl-2-(trifluoromethyl)benzene” can be represented as a 2D Mol file or a computed 3D SD file .

Chemical Reactions Analysis

The compound has been used in various chemical reactions. For example, 4-Bromobenzotrifluoride was used to study the catalytic activity of palladacycle using Suzuki-Miyaura reaction .

Physical and Chemical Properties Analysis

The compound is a liquid at room temperature with a boiling point of 154-155 °C and a density of 1.607 g/mL at 25 °C . The refractive index is 1.472 .

Applications De Recherche Scientifique

Organometallic Synthesis

1-Bromo-3,5-bis(trifluoromethyl)benzene serves as a versatile starting material in organometallic synthesis. By undergoing reactions with N,N'-dibromo-5,5-dimethylhydantoin in strongly acidic media, it forms synthetically useful intermediates such as phenylmagnesium, -lithium, and -copper. These intermediates have been utilized in various synthetic applications, highlighting the compound's role in facilitating complex organometallic syntheses (Porwisiak & Schlosser, 1996).

Radiopharmaceutical Synthesis

In the field of radiopharmaceuticals, 1-Bromo-4-fluoro-3-methyl-2-(trifluoromethyl)benzene derivatives have been explored as precursors. For instance, 1-[18F]Fluoromethyl-4-methyl-benzene was prepared from its bromo analogue. This process, along with the preparation of o-, m-, or p-substituted 1-halomethyl-[18F]fluoromethyl-benzenes through nucleophilic substitution reactions, demonstrates potential applications in developing new bifunctional labeling agents for radiopharmaceuticals (Namolingam, Luthra, Brady, & Pike, 2001).

Coordination Chemistry

The compound has been instrumental in advancing coordination chemistry, particularly in the synthesis of fluorocryptands and their metal ion complexes. The reactions involving 1,3-bis(bromomethyl)-2-fluorobenzene led to the formation of [3.3]-m-cyclophanes, which upon further reactions yielded cryptands that strongly complex with alkali and alkaline earth metal ions. These studies provide valuable insights into the interaction dynamics between fluorocarbons and metal ions, contributing to the development of new materials and catalysts (Plenio, Hermann, & Diodone, 1997).

Polymer Science

In polymer science, the synthesis and characterization of new fluorine-containing polyethers demonstrate another application of fluorinated benzene derivatives. A highly fluorinated monomer was prepared and reacted with diphenols to produce soluble, hydrophobic, low dielectric polyethers. These materials exhibit moderate thermal stability and have potential applications in the electronics industry due to their unique properties (Fitch, Bucio, Martinez, Macossay, Venumbaka, Dean, Stoakley, & Cassidy, 2003).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

1-bromo-4-fluoro-3-methyl-2-(trifluoromethyl)benzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrF4/c1-4-6(10)3-2-5(9)7(4)8(11,12)13/h2-3H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAVXIBXZQXUVQY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1C(F)(F)F)Br)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrF4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B2682017.png)

![2-tert-butyl-1-[1-(5,6-dimethylpyrimidin-4-yl)azetidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B2682024.png)

![2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2682028.png)

![2-[2-(3-Chloro-2-methylphenyl)hydrazinylidene]propanediamide](/img/structure/B2682033.png)

![(1S,2S)-1-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]-2-(trifluoromethyl)cyclopropane-1-carboxylic acid](/img/structure/B2682035.png)